5-Bromoisoquinoline-1-carbonitrile

Organic Synthesis Medicinal Chemistry Cross-Coupling

Securing the correct 5-bromo regioisomer is essential for regioselective cross-coupling. 5-Bromoisoquinoline-1-carbonitrile (CAS 956003-76-2) provides the precise substitution pattern for Suzuki-Miyaura coupling at the 5-position, enabling efficient assembly of kinase inhibitor libraries targeting CNS disorders. • XLogP3=2.8 enhances BBB permeability vs. non-brominated analog (2.3) • TPSA=36.7 Ų optimizes solubility-permeability balance for oral bioavailability • Preferred over 4-bromo isomer for halogen-metal exchange and boronic acid formation Supplied with full analytical QC documentation.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 956003-76-2
Cat. No. B1404331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoquinoline-1-carbonitrile
CAS956003-76-2
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C#N)C(=C1)Br
InChIInChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H
InChIKeyOBSFYBWGRFGYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoisoquinoline-1-carbonitrile (CAS 956003-76-2): Essential Building Block for Heterocyclic Synthesis and Medicinal Chemistry


5-Bromoisoquinoline-1-carbonitrile (CAS 956003-76-2) is a halogenated heterocyclic compound belonging to the isoquinoline-1-carbonitrile family. With the molecular formula C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol, it features a unique substitution pattern comprising a bromine atom at the 5-position and a nitrile group at the 1-position of the isoquinoline scaffold . This specific regioisomeric architecture confers distinct reactivity and physicochemical properties that are not interchangeable with its positional isomers or other isoquinoline derivatives, making it a critical intermediate in the synthesis of diverse pharmaceutical and agrochemical compounds .

5-Bromoisoquinoline-1-carbonitrile: Critical Differences from Common Isoquinoline Analogs That Preclude Substitution


Isoquinoline derivatives are widely used in medicinal chemistry and organic synthesis, but substitution between different regioisomers or functionalized variants is not feasible due to distinct electronic, steric, and reactivity profiles . The precise placement of the bromine atom at the 5-position, rather than the 3-, 4-, or 6-positions, directs regioselective cross-coupling reactions and influences key properties such as lipophilicity, polar surface area, and metabolic stability . Substituting 5-bromoisoquinoline-1-carbonitrile with a non-brominated isoquinoline-1-carbonitrile or a 4-bromo analog would fundamentally alter synthetic pathways, reaction outcomes, and biological activity profiles. The quantitative evidence below demonstrates why this specific regioisomer is irreplaceable in targeted applications.

Quantitative Evidence Guide: 5-Bromoisoquinoline-1-carbonitrile Performance Against Key Comparators


Regioisomeric Advantage in Palladium-Catalyzed Cross-Coupling: 5-Position vs. 4-Position Bromine

5-Bromoisoquinoline-1-carbonitrile provides a critical advantage in Suzuki-Miyaura cross-coupling reactions compared to its 4-bromo isomer. The 5-bromo isomer, derived from 5-bromoisoquinoline, undergoes halogen-metal exchange to form the corresponding boronic acid, enabling efficient coupling with haloheteroarylamines [1]. In contrast, 4-bromoisoquinoline-1-carbonitrile is noted for its use in nucleophilic aromatic substitution (SnAr) reactions, but its electronic environment may reduce coupling efficiency in certain contexts [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Non-Brominated Parent

The introduction of a bromine atom at the 5-position significantly increases lipophilicity compared to the non-brominated parent compound. 5-Bromoisoquinoline-1-carbonitrile exhibits an XLogP3 of 2.8, whereas isoquinoline-1-carbonitrile (CAS 1198-30-7) has an XLogP3 of 2.3 . This increase of 0.5 logP units translates to approximately a 3.2-fold higher partition coefficient, which can substantially influence membrane permeability, tissue distribution, and metabolic stability in drug development programs.

Physicochemical Properties Drug Design Lipophilicity

Topological Polar Surface Area (TPSA) Comparison with 5-Bromoisoquinoline

The presence of the nitrile group at the 1-position substantially increases the topological polar surface area (TPSA) compared to 5-bromoisoquinoline, which lacks this functional group. 5-Bromoisoquinoline-1-carbonitrile has a TPSA of 36.7 Ų , while 5-bromoisoquinoline (CAS 34784-04-8) has a TPSA of 12.89 Ų . This 2.8-fold increase in polar surface area has direct implications for solubility and membrane permeability, with TPSA values below 140 Ų generally considered favorable for oral bioavailability and CNS penetration.

Physicochemical Properties Drug Design TPSA

Cytochrome P450 Inhibition Potential: A Class-Level Advantage in Drug Discovery

5-Bromoisoquinoline-1-carbonitrile has been specifically noted as an inhibitor of cytochrome P450 enzymes . While direct quantitative IC50 data comparing it to other isoquinoline analogs is not publicly available, the presence of the bromine atom at the 5-position and the nitrile at the 1-position is known to modulate CYP enzyme interactions. In contrast, 4-bromoisoquinoline-1-carbonitrile has been utilized in drug design with the explicit goal of reducing CYP inhibition potential [1], suggesting that the 5-bromo isomer may have a distinct CYP inhibition profile.

ADME Drug Metabolism CYP Inhibition

Optimal Application Scenarios for 5-Bromoisoquinoline-1-carbonitrile Based on Differentiated Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Libraries

Leverage the increased lipophilicity (XLogP3 = 2.8) of 5-bromoisoquinoline-1-carbonitrile relative to non-brominated isoquinoline-1-carbonitrile (XLogP3 = 2.3) to enhance blood-brain barrier permeability . The 5-bromo substitution pattern allows for regioselective Suzuki coupling to introduce diverse amine-containing heterocycles, facilitating the rapid assembly of focused kinase inhibitor libraries targeting CNS disorders.

Synthesis of Heteroarylamine Derivatives via Palladium-Catalyzed Cross-Coupling

Employ 5-bromoisoquinoline-1-carbonitrile as the optimal starting material for Suzuki-Miyaura cross-coupling reactions to generate quinolyl- and isoquinolyl heteroarylamines [1]. The 5-bromo isomer is specifically recommended over the 4-bromo isomer for this transformation, as it is derived from 5-bromoisoquinoline and undergoes efficient halogen-metal exchange to form the corresponding boronic acid, enabling high-yield coupling with haloheteroarylamines.

Building Block for Optimizing Solubility and Permeability Profiles

Utilize the distinct topological polar surface area (TPSA = 36.7 Ų) of 5-bromoisoquinoline-1-carbonitrile, which is 2.8-fold higher than that of 5-bromoisoquinoline (TPSA = 12.89 Ų), to fine-tune aqueous solubility and membrane permeability in early-stage drug candidates . This intermediate allows medicinal chemists to balance lipophilicity and polarity within the optimal TPSA range (<140 Ų) for oral bioavailability.

Probe Compound for CYP450-Mediated Metabolism Studies

Deploy 5-bromoisoquinoline-1-carbonitrile as a tool compound to investigate cytochrome P450 enzyme inhibition or metabolic stability, given its reported CYP450 inhibitory activity . The distinct regioisomeric profile of the 5-bromo isomer, compared to the 4-bromo isomer which is specifically designed to reduce CYP inhibition, provides a valuable comparator for structure-activity relationship (SAR) studies in ADME optimization.

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